propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
Propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the chloro and ethyl groups.
The next step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction. This is followed by the coupling of the indole-pyrrolidinone intermediate with 4-aminobenzoic acid to form the amide linkage. Finally, the esterification of the benzoic acid moiety with propanol yields the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the pyrrolidinone and benzoate moieties can be reduced to their corresponding alcohols.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone and benzoate moieties.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
Propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is unique due to its combination of an indole moiety with a pyrrolidinone ring and a benzoate ester.
Properties
Molecular Formula |
C25H26ClN3O4 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
propyl 4-[[1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-2-11-33-25(32)16-3-6-20(7-4-16)28-24(31)18-12-23(30)29(15-18)10-9-17-14-27-22-8-5-19(26)13-21(17)22/h3-8,13-14,18,27H,2,9-12,15H2,1H3,(H,28,31) |
InChI Key |
XPUGSIFJVOYZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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